molecular formula C15H14N2O2S B6706725 N-(1-methyl-2-oxo-3H-indol-5-yl)-2-thiophen-3-ylacetamide

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-thiophen-3-ylacetamide

Cat. No.: B6706725
M. Wt: 286.4 g/mol
InChI Key: XDHMWHGKYLJVNN-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-thiophen-3-ylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a thiophene ring and an acetamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-17-13-3-2-12(7-11(13)8-15(17)19)16-14(18)6-10-4-5-20-9-10/h2-5,7,9H,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHMWHGKYLJVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-3H-indol-5-yl)-2-thiophen-3-ylacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the nitrogen atom of the indole ring through N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached to the indole core through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated indole in the presence of a palladium catalyst.

    Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of the indole-thiophene intermediate with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or thiophene rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, palladium catalysts, base or acid catalysts.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole or thiophene derivatives.

Scientific Research Applications

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-thiophen-3-ylacetamide has various scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.

    Chemical Biology: The compound is used in chemical biology to probe cellular processes and understand the mechanism of action of related compounds.

    Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-3H-indol-5-yl)-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide: Lacks the thiophene ring, which may result in different biological activities.

    N-(1-methyl-2-oxo-3H-indol-5-yl)-2-furanylacetamide: Contains a furan ring instead of a thiophene ring, which may affect its chemical reactivity and biological properties.

    N-(1-methyl-2-oxo-3H-indol-5-yl)-2-pyridylacetamide: Contains a pyridine ring, which may influence its binding affinity to molecular targets.

Uniqueness

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-thiophen-3-ylacetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

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